(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid
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Overview
Description
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[45]decan-9-yl)acetic acid is a complex organic compound characterized by its spirocyclic structure, which includes a pyridine ring and an oxaspirodecane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable diol or epoxide under acidic or basic conditions.
Introduction of the Acetic Acid Moiety: The acetic acid group is introduced via a carboxylation reaction, often using Grignard reagents or organolithium compounds followed by oxidation.
Industrial Production Methods
In an industrial setting, the production of ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring or the spirocyclic core, using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridine ring or other functional groups using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the pyridine ring, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce partially or fully hydrogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid can serve as a building block for more complex molecules, particularly those with spirocyclic structures.
Biology
The compound’s unique structure makes it a candidate for biological studies, including enzyme inhibition and receptor binding assays. Its potential bioactivity could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid might be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In the materials science industry, this compound could be used in the development of new polymers or as a precursor for advanced materials with unique properties.
Mechanism of Action
The mechanism by which ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure could provide a unique fit into binding sites, enhancing specificity and potency.
Comparison with Similar Compounds
Similar Compounds
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)propionic acid: Similar structure but with a propionic acid moiety.
®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)butyric acid: Similar structure but with a butyric acid moiety.
Uniqueness
The uniqueness of ®-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetic acid lies in its specific combination of a pyridine ring and a spirocyclic core, which can confer distinct chemical and biological properties compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetic acid |
InChI |
InChI=1S/C16H21NO3/c18-14(19)11-15(13-5-1-4-9-17-13)8-10-20-16(12-15)6-2-3-7-16/h1,4-5,9H,2-3,6-8,10-12H2,(H,18,19)/t15-/m0/s1 |
InChI Key |
WOBPBSWVWCCPLE-HNNXBMFYSA-N |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CC(=O)O)C3=CC=CC=N3 |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC(=O)O)C3=CC=CC=N3 |
Origin of Product |
United States |
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